2-(2,6-Dichlorobenzoyl)-5-methylpyridine chemical structure and properties
2-(2,6-Dichlorobenzoyl)-5-methylpyridine chemical structure and properties
An In-depth Technical Guide to the Chemistry and Potential Applications of 2-(2,6-Dichlorobenzoyl)-5-methylpyridine
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile reactivity and ability to engage in biologically relevant interactions. When functionalized with specific substituents, such as halogenated benzoyl groups, the resulting molecules can exhibit potent and targeted activities. This guide focuses on the hypothetical molecule 2-(2,6-Dichlorobenzoyl)-5-methylpyridine , a compound that merges the structural features of a methyl-substituted pyridine ring with a dichlorinated benzoyl moiety.
While this exact molecule is not extensively documented, its structural relatives, such as 2-(2,4-Dichlorobenzoyl)-3-methylpyridine, have been investigated for their potential as antimicrobial and anticancer agents[1]. This suggests that the target compound may hold significant, yet unexplored, therapeutic potential. This document will synthesize available information on related structures to construct a predictive profile of its chemical properties, potential synthetic pathways, and likely biological activities, providing a valuable resource for researchers interested in this chemical space.
Molecular Structure and Physicochemical Properties
The core structure consists of a pyridine ring substituted at the 2-position with a 2,6-dichlorobenzoyl group and at the 5-position with a methyl group.
Chemical Structure:
Figure 1: Predicted structure of 2-(2,6-Dichlorobenzoyl)-5-methylpyridine.
Predicted Physicochemical Data
The properties of the target molecule can be predicted by referencing known data for its constituent parts and related compounds.
| Property | Predicted Value / Characteristic | Rationale / Reference Analog |
| Molecular Formula | C₁₃H₉Cl₂NO | Based on atom count from the structure. |
| Molecular Weight | ~266.13 g/mol | Calculated from the molecular formula. Analogous to 2-(2,4-Dichlorobenzoyl)-3-methylpyridine (~266 g/mol )[1]. |
| IUPAC Name | (2,6-Dichlorophenyl)(5-methylpyridin-2-yl)methanone | Standard nomenclature rules. |
| Appearance | Likely a white to off-white solid. | Many chlorinated aromatic ketones are crystalline solids at room temperature[2]. |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Chloroform, Ethyl Acetate) and poorly soluble in water. | The aromatic and chlorinated nature suggests lipophilicity. |
| Melting Point | Estimated to be in the range of 80-120 °C. | 2,6-Dichloropyridine has a melting point of 86–89 °C[2]. The larger benzoyl substituent would likely increase this value. |
Proposed Synthesis and Reactivity
While a specific documented synthesis is unavailable, a logical and efficient pathway can be proposed based on standard organic chemistry transformations. The most direct approach would likely involve a coupling reaction between a suitable 5-methylpyridine derivative and a 2,6-dichlorobenzoyl precursor.
Proposed Synthetic Workflow: Friedel-Crafts Acylation
A plausible method involves the Friedel-Crafts acylation of a metallated pyridine or a related cross-coupling reaction.
Figure 2: Proposed synthesis via nucleophilic acyl substitution.
Step-by-Step Protocol:
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Preparation of the Nucleophile: 2-Bromo-5-methylpyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
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Lithiation: A solution of n-butyllithium (n-BuLi) is added dropwise to the cooled solution. This generates the highly reactive nucleophile, 5-methyl-2-lithiopyridine. The reaction progress can be monitored by TLC.
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Acylation: 2,6-Dichlorobenzoyl chloride, the electrophile, is added to the reaction mixture. The lithiated pyridine attacks the carbonyl carbon, displacing the chloride and forming the desired ketone.
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Quenching and Workup: The reaction is carefully quenched with a proton source, such as saturated ammonium chloride solution. The organic product is then extracted into a suitable solvent like ethyl acetate.
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Purification: The crude product is purified using column chromatography on silica gel to yield the final compound.
Causality and Experimental Choices:
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Low Temperature (-78 °C): The use of low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.
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Inert Atmosphere: Organolithium reagents are extremely sensitive to air and moisture; an inert atmosphere is mandatory for the reaction to succeed.
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Precursor Choice: 2-Bromo-5-methylpyridine is a commercially available and suitable precursor for directed ortho-metalation, making this a viable starting point for laboratory synthesis.
Predictive Spectroscopic Profile
The structure of the compound can be confirmed using standard spectroscopic techniques. The following are predicted key signals:
| Technique | Predicted Key Features |
| ¹H NMR | - Pyridine Protons: Three distinct signals in the aromatic region (~7.5-8.5 ppm). - Benzoyl Protons: Two signals in the aromatic region (~7.0-7.5 ppm), likely a doublet and a triplet. - Methyl Protons: A singlet around 2.3-2.5 ppm. |
| ¹³C NMR | - Carbonyl Carbon: A characteristic signal in the downfield region (~190-200 ppm). - Aromatic Carbons: Multiple signals between ~120-150 ppm. - Methyl Carbon: A signal in the aliphatic region (~18-25 ppm). |
| IR Spectroscopy | - C=O Stretch: A strong absorption band around 1660-1690 cm⁻¹. - C-Cl Stretch: Signals in the fingerprint region, typically around 600-800 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z ≈ 265, with a characteristic isotopic pattern (M+2, M+4) due to the two chlorine atoms. |
Potential Biological Activity and Applications
The primary value of this molecule likely lies in its potential as a bioactive agent or a key intermediate for more complex pharmaceuticals or agrochemicals.
Rationale for Biological Activity
The combination of a pyridine ring and a dichlorobenzoyl group is found in various biologically active molecules. The mechanism of action for the related compound 2-(2,4-dichlorobenzoyl)-3-methylpyridine is suggested to involve enzyme inhibition or disruption of microbial cell membranes[1]. The dichlorobenzoyl group can enhance binding affinity to molecular targets, while the pyridine ring may facilitate interactions with proteins or nucleic acids[1].
Potential Therapeutic Areas:
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Anticancer: Many pyridine derivatives exhibit cytotoxic effects against cancer cell lines[3]. The proposed structure could potentially inhibit kinases or other enzymes crucial for cancer cell proliferation.
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Antimicrobial: The structural analog 2-(2,4-Dichlorobenzoyl)-3-methylpyridine has shown activity against Candida albicans[1]. The target compound may possess similar antifungal or antibacterial properties.
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Agrochemicals: Chlorinated pyridines are critical intermediates in the synthesis of herbicides and pesticides[4][5]. 2-Chloro-5-methylpyridine, for instance, is a precursor to herbicides like fluazifop-butyl[4].
Postulated Mechanism of Action: Enzyme Inhibition
A common mechanism for such compounds is the competitive inhibition of a key metabolic or signaling enzyme. The molecule could bind to the active site, preventing the natural substrate from binding and halting a critical cellular process.
Figure 3: Postulated mechanism of enzyme inhibition by the title compound.
Conclusion and Future Directions
2-(2,6-Dichlorobenzoyl)-5-methylpyridine represents an intriguing, albeit underexplored, chemical entity. Based on the analysis of its structural analogs, it holds considerable promise as a scaffold for developing novel therapeutic agents or as a valuable intermediate in chemical synthesis.
Future research should focus on:
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Definitive Synthesis: Developing and optimizing a reliable synthetic route to produce the compound in sufficient quantities for further study.
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Structural Confirmation: Unambiguously confirming its structure through comprehensive spectroscopic and crystallographic analysis.
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Biological Screening: Evaluating its activity in a broad range of biological assays, including anticancer, antibacterial, and antifungal screens, to identify its primary mechanism of action and therapeutic potential.
This predictive guide serves as a foundational document to stimulate and direct such research efforts, providing a clear pathway from theoretical concept to experimental validation.
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